Bryostatin-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

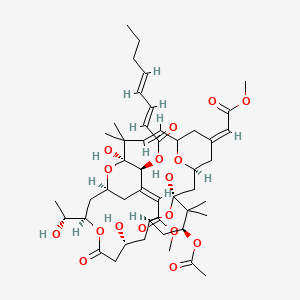

Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)

Scientific Research Applications

Oncology Applications

Bryostatin-1 has been extensively studied for its anticancer properties. It acts primarily through the modulation of protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to growth and differentiation.

Clinical Trials

Over 20 clinical trials have investigated the efficacy of this compound in treating various cancers, including:

- Leukemias : Notably effective in chronic lymphocytic leukemia, where it has induced differentiation in refractory cases .

- Solid Tumors : Studies have targeted sarcomas, melanomas, and carcinomas of the cervix, esophagus, pancreas, and more .

Neurological Applications

Recent research highlights this compound's potential in treating neurological disorders. Its ability to promote neuroprotection and cognitive enhancement makes it a candidate for various conditions.

Therapeutic Potential

- Alzheimer's Disease : this compound has shown promise in improving cognitive deficits associated with Alzheimer's disease through neuroprotective mechanisms and synaptic plasticity enhancement .

- Multiple Sclerosis and Stroke : Preclinical studies indicate that it may help mitigate symptoms and improve recovery outcomes in multiple sclerosis and stroke patients .

Immunological Applications

This compound's immunomodulatory properties are being explored for their potential in enhancing immune responses against infections and tumors.

HIV Research

Recent studies suggest that this compound can reactivate latent HIV reservoirs by enhancing the functionality of exhausted CD8+ T cells. This reactivation is crucial for developing effective HIV eradication strategies .

Cancer Immunotherapy

This compound has been shown to improve the proliferation and functionality of CD8+ T cells in cancer treatment contexts, potentially enhancing the effectiveness of immunotherapies by reducing exhaustion markers on T cells .

Combination Therapies

The versatility of this compound allows it to be used synergistically with other therapeutic agents:

- Combination with Vaccines : Studies have indicated that combining this compound with vaccines can enhance the overall immune response against tumors .

- Chemotherapy Sensitization : It has been utilized to sensitize resistant cancer cells to standard chemotherapy drugs, thereby improving treatment outcomes .

Case Studies

| Study | Condition | Findings |

|---|---|---|

| Clinical Trial A | Chronic Lymphocytic Leukemia | Induction of cell differentiation observed post-treatment with this compound |

| Clinical Trial B | Alzheimer's Disease | Significant improvement in cognitive function in animal models |

| Immunological Study | HIV Reactivation | Enhanced functionality of exhausted CD8+ T cells post-Bryostatin-1 treatment |

Q & A

Basic Research Questions

Q. How should researchers design preclinical experiments to evaluate Bryostatin-1’s efficacy in Alzheimer’s disease (AD) models?

Methodological Answer: Preclinical studies should incorporate AD transgenic mouse models (e.g., APPswe/PSEN1 dE9) to assess this compound’s impact on cognitive deficits, synaptic plasticity, and amyloid-beta pathology. Key steps include:

- Dose optimization : Test multiple doses (e.g., 1–5 μg/mouse) administered intravenously or via nanoparticle encapsulation to enhance bioavailability .

- Behavioral assays : Use the Morris Water Maze to evaluate spatial learning and retention, ensuring consistent testing intervals and blinded analysis to reduce bias .

- Biomarker analysis : Measure PKC isoform activation (e.g., PKC-δ, PKC-ε) and α-secretase activity in brain tissue to link molecular mechanisms to cognitive outcomes .

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships in preclinical trials?

Methodological Answer:

- Longitudinal mixed-effects models : Account for repeated measures in behavioral assays (e.g., latency to escape platform in AD mice) .

- Power analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power, especially for detecting subtle cognitive improvements .

- Correction for multiple comparisons : Apply Bonferroni or false discovery rate (FDR) adjustments when evaluating multiple biomarkers or time points .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical trial outcomes, such as Phase IIa success versus Phase II null results?

Methodological Answer:

- Post hoc stratification : Reanalyze data by subgroup (e.g., AD severity, concurrent medications like memantine) to identify confounding variables. For example, memantine may antagonize this compound’s effects, necessitating exclusion in future trials .

- Dose reevaluation : Phase II trials used doses up to 40 μg, but preclinical data suggest lower doses (20 μg) may optimize efficacy while minimizing toxicity .

- Biomarker validation : Incorporate PKC activation or CSF Aβ42 levels as secondary endpoints to confirm target engagement despite primary cognitive endpoints failing .

Q. What experimental strategies can isolate this compound’s neuroprotective vs. neuroregenerative mechanisms in TBI models?

Methodological Answer:

- Time-course studies : Administer this compound at acute (hours post-injury) vs. chronic (weeks post-injury) phases to distinguish effects on inflammation (neuroprotection) versus synaptic rewiring (neuroregeneration) .

- Single-cell RNA sequencing : Profile hippocampal neurons to identify this compound-induced transcriptional changes in pathways like mTOR-S6K1, which regulates autophagy and synaptic plasticity .

- Co-culture systems : Use neuron-microglia co-cultures with TBI-relevant stressors (e.g., stretch injury) to dissect cell-type-specific responses to this compound .

Q. How should researchers address this compound’s pharmacokinetic limitations (e.g., short half-life) in translational studies?

Methodological Answer:

- Nanoparticle encapsulation : Develop lipid-based or polymeric nanoparticles to enhance this compound’s stability and brain penetration, as demonstrated in AD mouse models .

- Controlled-release formulations : Test injectable hydrogels or implantable devices for sustained PKC activation, reducing dosing frequency .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma and CSF concentration data with behavioral outcomes to optimize dosing regimens .

Q. Methodological Pitfalls to Avoid

3.1 Common errors in this compound study design:

- Overlooking memantine interactions : Failing to exclude AD patients on memantine may mask this compound’s efficacy due to antagonistic effects .

- Inadequate blinding : Unblinded behavioral assessments introduce bias, particularly in subjective cognitive endpoints .

- Underpowered cohorts : Small sample sizes increase Type II errors, especially in heterogeneous AD populations .

3.2 Best practices for translational research:

Properties

Molecular Formula |

C47H68O17 |

|---|---|

Molecular Weight |

905 g/mol |

IUPAC Name |

[(1S,3S,5Z,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33?,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |

InChI Key |

MJQUEDHRCUIRLF-SGXMQRQHSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/CC(O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |

Canonical SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

shelf_life |

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |

solubility |

t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |

Synonyms |

bryostatin 1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.